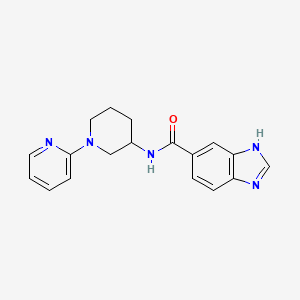
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea, also known as ANIT, is a synthetic compound that has been widely used in scientific research. ANIT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 284.37 g/mol. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to cellular proteins and DNA. These reactive metabolites can cause cellular damage and induce oxidative stress, leading to cell death and tissue damage. 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has also been shown to inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its toxic effects.
Biochemical and Physiological Effects:
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has been shown to induce liver damage, oxidative stress, and apoptosis in animal models. Additionally, 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, which can have a wide range of physiological effects. 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has also been shown to affect the immune system, leading to changes in cytokine production and immune cell activation.
Advantages and Limitations for Lab Experiments
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is a useful tool for studying liver function and toxicity, as well as oxidative stress and cellular metabolism. However, 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is a toxic compound that requires careful handling and disposal. Additionally, 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea can be expensive to synthesize and may not be readily available in some laboratories.
Future Directions
There are many potential future directions for research involving 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea. One area of interest is in the development of new therapies for liver disease, based on a better understanding of the mechanisms of 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea-induced liver damage. Additionally, 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea could be used to study the effects of oxidative stress on other organ systems, such as the cardiovascular system or the nervous system. Finally, 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea could be used to study the role of various enzymes in cellular metabolism, which could lead to the development of new therapies for metabolic disorders.
Synthesis Methods
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea can be synthesized by reacting 4-chloroaniline with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with phosgene to form the final compound, 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea. The synthesis of 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is a multi-step process that requires careful handling of hazardous chemicals and should only be performed by trained professionals.
Scientific Research Applications
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has been used in scientific research to study various aspects of biochemistry and physiology. One of the primary applications of 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea is in the study of liver toxicity. 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has been shown to induce liver damage in animal models, making it a useful tool for studying liver function and toxicity. Additionally, 1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea has been used to study the effects of oxidative stress on cells, as well as the role of various enzymes in cellular metabolism.
properties
IUPAC Name |
1-(4-anilinophenyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(20-16-17-10-11-22-16)19-14-8-6-13(7-9-14)18-12-4-2-1-3-5-12/h1-11,18H,(H2,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBWJHYMADJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Anilinophenyl)-3-(1,3-thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)